molecular formula C10H5Cl2FN2 B1465167 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine CAS No. 83217-30-5

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine

Cat. No. B1465167
CAS RN: 83217-30-5
M. Wt: 243.06 g/mol
InChI Key: YMNNLJCYQPKHEB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H5Cl2FN2 . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, often involves aromatic nucleophilic substitution reactions . The substituents have a significant impact on the course and efficiency of the reaction . Microwave-assisted synthesis has been shown to be effective in reducing reaction time and by-product formation .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety containing two nitrogen atoms . The compound also contains chlorine and fluorine substituents .


Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The nature and position of the substituents can significantly influence the course of these reactions .

Scientific Research Applications

Synthesis and Biological Activity

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine and its derivatives have been extensively studied for their potential biological activities. These compounds have shown promising results as anti-inflammatory and analgesic agents. A study highlighted the synthesis of novel derivatives that were tested for their analgesic and anti-inflammatory activities, revealing that the nature of the substituent on the pyrimidine ring plays a significant role in these activities. Specifically, a derivative with chlorophenyl substitution exhibited potent anti-inflammatory and analgesic activities, indicating the potential of these compounds for further medicinal chemistry development (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Crystal Structure and Molecular Interactions

Another study focused on the crystal structure of a disulfide symmetrically substituted with two diaza-meta-terphenyl groups, including 4,6-(4-fluorophenyl)pyrimidine units. The research provided insights into the molecule's twisted conformation and detailed π–π stacking interactions, which assemble the molecules into columns extended along the a axis. This structural information is crucial for understanding the molecular interactions and designing molecules with desired properties (R. Betz, T. Gerber, et al., 2012).

Quantum Chemical Characterization

Quantum chemistry methods have been employed to investigate hydrogen bonding sites in pyrimidine compounds derivatives, including those with a 4-(4-fluorophenyl) substitution. This research is pivotal in identifying major hydrogen bonding sites, which could inform the design of compounds with enhanced biological activity or specific molecular recognition capabilities (Yafigui Traoré, K. Bamba, et al., 2017).

Cross-Coupling Reactions for Synthesis

The versatility of 4,6-dichloro-2-(4-fluorophenyl)pyrimidine in synthesis has been demonstrated through selective and sequential palladium-catalyzed cross-coupling reactions. This methodology facilitates the synthesis of a variety of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions, underscoring the compound's utility in preparing bioactive compounds (M. M. Martínez, Cristina Pérez-Caaveiro, et al., 2012).

Antimicrobial and Antimycobacterial Activity

Research into the antimicrobial and antimycobacterial activities of pyrimidine derivatives, including those related to 4,6-dichloro-2-(4-fluorophenyl)pyrimidine, has shown significant potential. Some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents against tuberculosis and other bacterial infections (Karthikeyan Elumalai, M. A. Ali, et al., 2013).

Future Directions

Pyrimidines, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, have been the focus of numerous research studies due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity . Additionally, the use of novel synthetic methodologies could lead to molecules with improved drug-like properties .

properties

IUPAC Name

4,6-dichloro-2-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNNLJCYQPKHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702324
Record name 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine

CAS RN

83217-30-5
Record name 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-(4-fluorophenyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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